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Abstract
G protein-coupled receptor 132 (GPR132), also known as G2A, has emerged as a critical

regulator of macrophage biology, influencing a spectrum of physiological and pathological

processes. This technical guide provides a comprehensive overview of the function of GPR132

in macrophages, detailing its role as a sensor for metabolites and lipids, its involvement in

macrophage polarization, and its implications in oncology, inflammation, and metabolic

diseases. This document synthesizes current knowledge, presenting quantitative data in

structured tables, detailing experimental methodologies, and visualizing key pathways to serve

as a valuable resource for the scientific community.

Introduction to GPR132
GPR132 is a seven-transmembrane G protein-coupled receptor highly expressed in

macrophages and other immune cells.[1][2] Initially identified as a stress-inducible gene,

subsequent research has unveiled its function as a receptor for various ligands, most notably

lactate and oxidized lipids.[1][3] Its activation triggers downstream signaling cascades that

modulate fundamental macrophage functions, including polarization, migration, phagocytosis,

and efferocytosis.[1][3][4][5] The multifaceted roles of GPR132 position it as a potential

therapeutic target in a range of diseases, from cancer to atherosclerosis.
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Ligands and Signaling Pathways
GPR132 is activated by a variety of endogenous ligands, leading to the initiation of distinct

downstream signaling pathways.

Known Ligands
The primary endogenous ligands for GPR132 identified to date include:

Lactate: In the tumor microenvironment, cancer cell-derived lactate acts as a key activator of

GPR132 on tumor-associated macrophages (TAMs).[1][2][6][7][8][9][10] This interaction is

particularly significant in the acidic milieu of tumors.[1][2][10]

9-Hydroxyoctadecadienoic acid (9-HODE): This oxidized linoleic acid metabolite is a potent

agonist of GPR132 and is implicated in mediating macrophage migration in the context of

neuropathic pain.[3][11]

Lysophosphatidylcholines (LPCs): While not direct agonists, LPCs can modulate GPR132

activity and promote chemotaxis toward apoptotic cells.[4]

Downstream Signaling Cascades
Upon ligand binding, GPR132 activates several intracellular signaling pathways:

MyD88-PI3K-AKT Signaling: Activation of GPR132 in macrophages can initiate a MyD88-

PI3K-AKT signaling cascade, which is crucial for cytoskeleton remodeling and cell migration.

[3][11] This pathway also involves the transient release of matrix metalloproteinase 9

(MMP9).[3][11]

Src Phosphorylation: In the context of diabetic atherosclerosis, lactate-activated GPR132

promotes macrophage senescence and lipid uptake through the phosphorylation of Src.[12]

[13]

RhoA Activation: GPR132 signaling has been shown to activate RhoA, a small GTPase

involved in regulating the actin cytoskeleton, which can contribute to oncogenic

transformation phenotypes.[14]
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Gαs and Gα13 Coupling: GPR132 has been proposed to signal through Gαs and Gα13,

potentially leading to the activation of phospholipase C.[15]

Diagram: GPR132 Signaling Pathways in
Macrophages
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Caption: GPR132 signaling cascades in macrophages.
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Functional Roles of GPR132 in Macrophages
GPR132 plays a pivotal role in shaping macrophage phenotype and function in various

contexts.

Macrophage Polarization
M2 Polarization in Cancer: In the tumor microenvironment, cancer cell-derived lactate

activates GPR132 on TAMs, promoting their polarization towards an M2-like phenotype.[1][2]

[6][7][8][10] These M2 macrophages, in turn, facilitate cancer cell adhesion, migration, and

invasion, contributing to metastasis.[1][2][7][8][10] GPR132 deletion or inhibition impairs M2

activation and reduces breast cancer metastasis in preclinical models.[1][2][7]

Inflammatory Responses: The role of GPR132 in inflammatory M1/M2 polarization can be

context-dependent. While lactate signaling through GPR132 promotes an M2-like state,

other studies suggest GPR132 is necessary for positioning macrophages in a pro-

inflammatory microenvironment, indirectly promoting M1 polarization.[4] GPR132-deficient

mice show a reduced number of M1-like macrophages in a zymosan-induced inflammation

model.[4]

Efferocytosis and Tissue Repair
GPR132 is essential for the efficient clearance of apoptotic cells (efferocytosis) by

macrophages.[4][5] This process is critical for preventing secondary necrosis and inflammation,

and for promoting tissue repair.[5] Efferocytosis-induced lactate production signals through

GPR132 to stabilize Myc protein, a key step in efferocytosis-induced macrophage proliferation

(EIMP), which expands the pool of pro-resolving macrophages.[5]

Neuropathic Pain
In nerve injury models, the GPR132 agonist 9-HODE is upregulated.[3][11] GPR132 activation

on macrophages mediates their migration to the site of injury.[3][11] GPR132-deficient mice

exhibit reduced mechanical hypersensitivity, accompanied by a significant decrease in invading

macrophages and neutrophils and lower levels of pro-inflammatory mediators like TNFα and IL-

6 at the injury site.[3][11]

Atherosclerosis
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Under diabetic conditions, elevated glucose levels lead to increased lactate production by

macrophages.[12][13] This lactate activates GPR132, which, through Src phosphorylation,

induces macrophage senescence and enhances the uptake of oxidized low-density lipoprotein

(ox-LDL), promoting foam cell formation and aggravating atherosclerosis.[12][13] Deletion of

GPR132 reduces macrophage senescence and atherosclerosis in mouse models of diabetes.

[12][13]

Quantitative Data Summary
The following tables summarize key quantitative findings from studies on GPR132 function in

macrophages.

Table 1: Effect of GPR132 on Macrophage Gene and Protein Expression

Condition/Model
Target
Gene/Protein

Change in
Expression

Reference

Lactate-treated WT

vs. Gpr132-KO

Macrophages

CD206, GM-CSF,

CCL17 (M2 markers)

Increased in WT,

attenuated in KO
[1]

EO771 tumor-bearing

Gpr132-KO vs. WT

mice (lung)

CD206, Arg-1, GM-

CSF, CCL22 (M2

markers)

Lower in KO mice [2]

Gpr132-KO vs. WT

Macrophages

Pro-inflammatory

genes

Lower in KO

macrophages
[16]

Gpr132-KO vs. WT

Macrophages
Pro-apoptotic genes

Higher in KO

macrophages
[16]

Gpr132-KO vs. WT

Macrophages
Anti-apoptotic genes

Lower in KO

macrophages
[16]

Gpr132 knockdown in

macrophages

Gpr132 mRNA and

protein
Decreased [14]

Gpr132 over-

expression in

macrophages

Gpr132 mRNA and

protein
Increased [14]
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Table 2: Functional Consequences of Modulating GPR132 in Macrophages

Experimental
Model

GPR132
Modulation

Observed
Functional Effect

Reference

In vitro macrophage-

tumor cell co-culture

Gpr132 knockdown in

macrophages

Reduced cancer cell

growth
[14][16]

In vitro macrophage-

tumor cell co-culture

Gpr132 over-

expression in

macrophages

Increased cancer cell

growth
[14][16]

In vitro macrophage-

tumor cell co-culture

Gpr132-KO

macrophages

Reduced ability to

promote cancer cell

colony formation and

growth

[16]

Breast cancer lung

metastasis mouse

model

Gpr132 deletion
Impeded lung

metastasis
[2][7]

Zymosan-induced

acute inflammation
G2A-deficient mice

Reduced number of

M1-like macrophages

in inflamed tissue

[4]

Zymosan-induced

acute inflammation
G2A-deficient mice

Decreased neutrophil

efferocytosis
[4]

Nerve injury-induced

neuropathic pain

model

G2A-deficient mice
Reduced mechanical

hypersensitivity
[3][11]

Nerve injury-induced

neuropathic pain

model

G2A-deficient mice

12-fold lower number

of macrophages at the

site of injury

[3]

Diabetic

atherosclerosis mouse

model

GPR132 deletion

Reduced macrophage

senescence and

atherosclerosis

[12][13]
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Experimental Protocols
This section provides an overview of key experimental methodologies for studying GPR132

function in macrophages. These are generalized protocols and should be optimized for specific

experimental conditions.

Isolation and Culture of Bone Marrow-Derived
Macrophages (BMDMs)

Euthanize a 6-8 week old mouse by an approved method (e.g., CO2 asphyxiation followed

by cervical dislocation).

Sterilize the hind legs with 70% ethanol.

Isolate the femur and tibia and remove all muscle tissue.

Flush the bone marrow from both ends of the bones using a 25-gauge needle and a syringe

filled with sterile PBS or culture medium into a sterile petri dish.

Create a single-cell suspension by gently pipetting the marrow clumps up and down.

Filter the cell suspension through a 70 µm cell strainer to remove debris.

Centrifuge the cells, discard the supernatant, and resuspend the pellet in red blood cell lysis

buffer (e.g., ACK lysis buffer) for 2-5 minutes at room temperature.

Stop the lysis by adding an excess of sterile PBS and centrifuge again.

Resuspend the cell pellet in complete BMDM medium (e.g., DMEM supplemented with 10%

FBS, 1% penicillin/streptomycin, and 20% L929-conditioned medium or a defined

concentration of M-CSF).

Plate the cells in non-tissue culture treated dishes.

Culture for 7 days, replacing the medium on day 3 or 4. Adherent BMDMs will be ready for

experiments.
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Diagram: BMDM Isolation and Culture Workflow
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Caption: Workflow for isolating and culturing BMDMs.

Macrophage-Tumor Cell Co-culture
Plate macrophages (e.g., BMDMs or a macrophage cell line) in the bottom of a multi-well

plate.

Allow macrophages to adhere overnight.
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Seed tumor cells onto a transwell insert with a porous membrane (e.g., 0.4 µm pore size) in

a separate plate.

The next day, move the transwell insert containing the tumor cells into the well with the

adhered macrophages.

Co-culture for the desired period (e.g., 24-72 hours).

Analyze either the macrophages in the bottom well or the tumor cells on the insert for

changes in gene expression, protein levels, or functional characteristics.

siRNA-mediated Knockdown of GPR132
Plate macrophages at a density that will result in 50-70% confluency at the time of

transfection.

Prepare the siRNA-lipid complex by diluting the GPR132-specific siRNA and a suitable

transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the

manufacturer's instructions.

Incubate the mixture at room temperature for 10-20 minutes to allow complex formation.

Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

Incubate for 24-72 hours before assessing knockdown efficiency (by RT-qPCR or Western

blot) and performing functional assays. A non-targeting siRNA should be used as a negative

control.

Efferocytosis Assay
Induce apoptosis in target cells (e.g., Jurkat T cells or thymocytes) using a method such as

UV irradiation or treatment with staurosporine.

Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or Calcein AM) according

to the manufacturer's protocol.

Plate macrophages in a multi-well plate and allow them to adhere.
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Add the fluorescently labeled apoptotic cells to the macrophages at a specific ratio (e.g., 5:1

apoptotic cells to macrophages).

Co-incubate for a defined period (e.g., 30-90 minutes) to allow for engulfment.

Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.

Quantify efferocytosis using fluorescence microscopy or flow cytometry to determine the

percentage of macrophages that have engulfed apoptotic cells and the number of apoptotic

cells per macrophage.

Diagram: Efferocytosis Assay Workflow

Induce Apoptosis
in Target Cells

Label Apoptotic Cells
with Fluorescent Dye

Co-culture Labeled
Apoptotic Cells with Macrophages

Wash to Remove
Non-engulfed Cells

Quantify Engulfment by
Microscopy or Flow Cytometry

Click to download full resolution via product page

Caption: Experimental workflow for an efferocytosis assay.
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Conclusion and Future Directions
GPR132 has been established as a key receptor in macrophages, integrating metabolic and

lipid signals from the microenvironment to orchestrate cellular responses. Its role in promoting

M2-like polarization in tumors, mediating efferocytosis for tissue repair, and contributing to the

pathology of neuropathic pain and atherosclerosis highlights its significance as a potential

therapeutic target. Future research should focus on elucidating the complete spectrum of

GPR132 ligands and the nuances of its signaling in different macrophage subpopulations and

disease contexts. The development of specific GPR132 agonists and antagonists will be

instrumental in further dissecting its function and exploring its therapeutic potential. This guide

provides a solid foundation for researchers embarking on the study of this multifaceted and

important macrophage receptor.
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10. CRISPR/Cas9 Gene Targeting in Primary Mouse Bone Marrow-Derived Macrophages -
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12. Optimized protocol for CRISPR knockout of human iPSC-derived macrophages. —
Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

13. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC
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14. Protocols — The Fleischman Lab [mpnlab.org]
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16. siRNA Transfection of Mouse Bone Marrow-derived Macrophages [bio-protocol.org]

To cite this document: BenchChem. [GPR132: A Multifaceted Regulator of Macrophage
Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12370429#understanding-the-function-of-gpr132-in-
macrophages]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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